molecular formula C19H17NO3S2 B4609889 (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4609889
M. Wt: 371.5 g/mol
InChI Key: BXZWPRYGEGASEK-ATVHPVEESA-N
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Description

(5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-methoxybenzylidene-2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. Common reagents used in this synthesis include base catalysts such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Studies have shown that thiazolidinones exhibit antimicrobial, anti-inflammatory, and anticancer activities. This compound may be explored for its efficacy in treating bacterial infections, inflammatory diseases, and certain types of cancer.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anti-inflammatory and anticancer applications, it may modulate signaling pathways, inhibit key enzymes, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-methylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-nitrophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets (5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific substituents on the aromatic rings. The ethoxy and methoxy groups may confer unique electronic and steric properties, influencing its reactivity and biological activity. These differences can make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S2/c1-3-23-15-10-8-14(9-11-15)20-18(21)17(25-19(20)24)12-13-6-4-5-7-16(13)22-2/h4-12H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZWPRYGEGASEK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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